![molecular formula C10H10Cl3NO3 B14178255 [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 3567-31-5](/img/structure/B14178255.png)
[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate is a chemical compound with the molecular formula C10H10Cl3NO3. It is a carbamate ester, which is a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and industry .
Métodos De Preparación
The synthesis of [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate typically involves the reaction of 2,2-dichloro-1-(3-chlorophenyl)-1,3-propanediol with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate involves its interaction with specific molecular targets. The compound inhibits the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or pest control .
Comparación Con Compuestos Similares
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate can be compared with other similar compounds, such as:
Chlorpropham: A carbamate ester used as a plant growth regulator and herbicide.
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A highly toxic carbamate pesticide used to control pests in agriculture.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other carbamate compounds.
Propiedades
Número CAS |
3567-31-5 |
|---|---|
Fórmula molecular |
C10H10Cl3NO3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-7-3-1-2-6(4-7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16) |
Clave InChI |
DJOUUQNBENQHFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(C(COC(=O)N)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
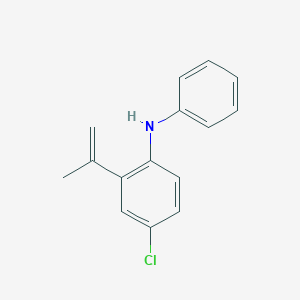
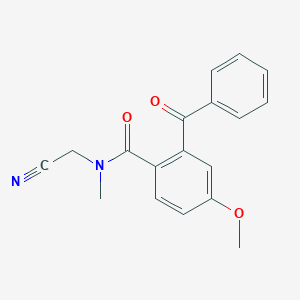
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)

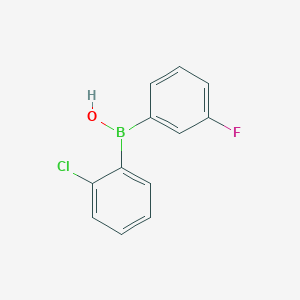
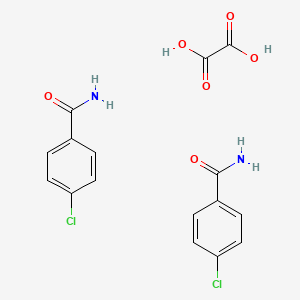
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
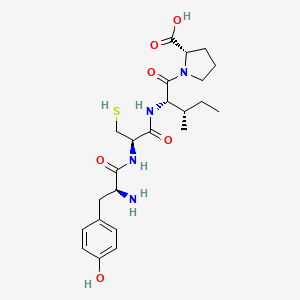
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

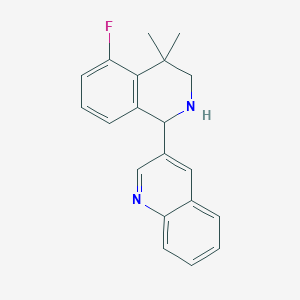
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
